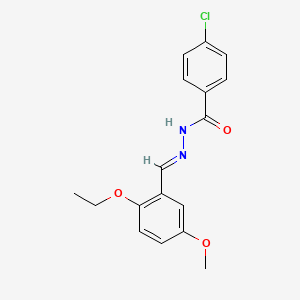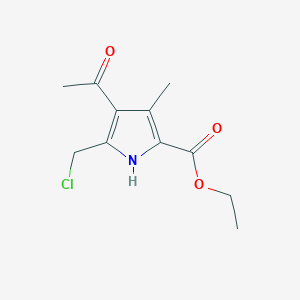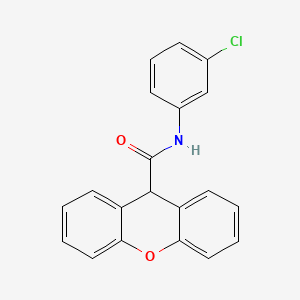
N-(3-chlorophenyl)-9H-xanthene-9-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of xanthene derivatives often involves nucleophilic substitution reactions and polycondensation processes. For instance, a novel dicarboxylic acid precursor for polyamides, related to the xanthene structure, was synthesized through nucleophilic substitution reactions followed by alkaline hydrolysis, demonstrating the synthetic accessibility of xanthene derivatives (Guo et al., 2015). Similarly, 9,9-Bis(4-hydroxyphenyl)xanthene, a related compound, was synthesized in a one-pot, two-step synthetic procedure from xanthenone, highlighting the versatility of synthetic approaches to access xanthene structures (Jiang et al., 2010).
Molecular Structure Analysis
Xanthene derivatives often exhibit complex molecular structures with significant conformational flexibility. For example, structural studies on N-(chlorophenyl)pyridinecarboxamides have provided insights into their molecular conformations and interaction landscapes, which are crucial for understanding the chemical behavior of xanthene derivatives (Gallagher et al., 2022).
Chemical Reactions and Properties
Xanthene derivatives participate in various chemical reactions, including Claisen-Schmidt condensation and homologation reactions. These reactions are instrumental in modifying the xanthene core to achieve desired functionalities and properties (Prashad et al., 2004).
Physical Properties Analysis
The physical properties of xanthene derivatives, such as solubility, thermal stability, and film-forming ability, are influenced by their molecular structure. Polyamides containing xanthene units have been shown to exhibit high thermal stability, good solubility in polar solvents, and the ability to form transparent and flexible films, which are desirable properties for materials applications (Sheng et al., 2009).
Chemical Properties Analysis
The chemical properties of xanthene derivatives, including their reactivity and interaction with other molecules, are central to their applications in organic synthesis and materials science. The reactivity of xanthene derivatives towards nucleophilic substitution and their ability to form stable polyamides with aromatic diamines highlight their utility as versatile intermediates in the synthesis of complex organic molecules and polymers (Jiang et al., 2010).
Aplicaciones Científicas De Investigación
Synthesis and Material Properties
Research has focused on the synthesis and properties of novel aromatic polyamides with xanthene cardo groups, demonstrating their potential in materials science. These polymers are amorphous, readily soluble in polar solvents, and exhibit relatively high glass transition temperatures and decomposition temperatures. Their preparation involves polycondensation from monomers derived from xanthene and various aromatic diamines or dicarboxylic acids, highlighting the versatility of xanthene derivatives in creating high-performance materials with potential applications in electronics and other industries (Sheng et al., 2009), (Guo et al., 2015).
Computational Studies
A computational study on xanthene and thioxanthene derivatives with various functional groups, including carboxamide, explored their energetics and reactivity. This research contributes to understanding the electronic properties and potential applications of xanthene derivatives in designing new materials or drugs (Freitas et al., 2013).
Photophysical Studies
Xanthene derivatives have been investigated for their photophysical properties. For example, the fluorescence quenching studies of a specific carboxamide by aniline and carbon tetrachloride in various solvents provide insights into their potential use in optical materials and sensors (Patil et al., 2013).
Medicinal Chemistry
Xanthenes, including derivatives like N-(3-chlorophenyl)-9H-xanthene-9-carboxamide, have been recognized for their significant biological activities, offering a versatile nucleus for various biological applications, including neuroprotection, antimicrobial, and antitumor activities. However, challenges regarding pharmacokinetic properties and safety concerns need to be addressed for clinical evaluation (Maia et al., 2020).
Antibacterial Applications
New soluble polyamides containing xanthene units have shown antibacterial properties, indicating the potential of xanthene derivatives in developing materials with inherent antimicrobial activity. The inclusion of xanthene segments within the polymer structure contributes to their effectiveness against bacteria, suggesting applications in medical devices, coatings, and textiles (Khaki et al., 2021).
Propiedades
IUPAC Name |
N-(3-chlorophenyl)-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClNO2/c21-13-6-5-7-14(12-13)22-20(23)19-15-8-1-3-10-17(15)24-18-11-4-2-9-16(18)19/h1-12,19H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEONNMCVDJCVFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R*,4S*)-4-cyclopropyl-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]pyrrolidin-3-amine](/img/structure/B5604126.png)
![N-[(3S*,4R*)-1-(imidazo[2,1-b][1,3]thiazol-6-ylacetyl)-4-(5-methyl-2-furyl)pyrrolidin-3-yl]acetamide](/img/structure/B5604136.png)

![1-(2-aminoethyl)-N-[2-(2-chloro-6-methylphenoxy)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5604152.png)
![6-oxo-6H-benzo[c]chromen-3-yl 2-thiophenecarboxylate](/img/structure/B5604153.png)
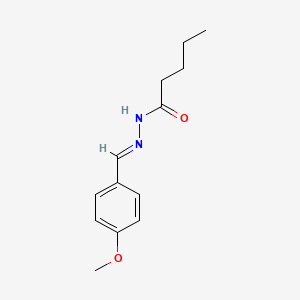
![4-chloro-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5604168.png)
![3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)propanamide hydrochloride](/img/structure/B5604173.png)
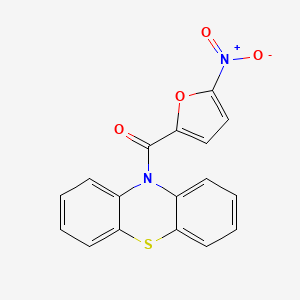
![3-[(6-cyclopropylpyrimidin-4-yl)(methyl)amino]-1-phenylpropan-1-ol](/img/structure/B5604184.png)
![2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(2-furylmethyl)acetamide](/img/structure/B5604196.png)
